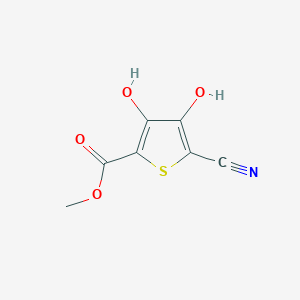

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate

Description

Historical Context and Discovery of Functionalized Thiophenes

The foundation for understanding methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate lies in the historical development of thiophene chemistry, which began with the seminal discovery by Viktor Meyer in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic investigation into this five-membered sulfur-containing heterocycle. The discovery emerged from Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, leading to the isolation of thiophene as the actual substance responsible for this reaction. This foundational work established thiophene as a planar five-membered aromatic ring with the molecular formula C₄H₄S, exhibiting aromatic character as demonstrated by its extensive substitution reactions.

The evolution from simple thiophene to complex multifunctional derivatives such as this compound represents a significant advancement in synthetic heterocyclic chemistry. The development of sophisticated thiophene derivatives has been driven by their extensive applications in pharmaceutical research, materials science, and organic synthesis. Classical approaches to substituted thiophenes traditionally relied on condensation-like reactions or subsequent functionalization of the thiophene ring. However, the synthesis of highly functionalized derivatives like this compound requires more advanced methodologies that can accommodate multiple reactive functional groups while maintaining the structural integrity of the heterocyclic core.

The historical progression from Meyer's initial discovery to contemporary multifunctional thiophene derivatives illustrates the remarkable versatility of this heterocyclic system. The ability to incorporate diverse functional groups such as hydroxyl, cyano, and ester functionalities within the thiophene framework has opened new avenues for chemical research and applications. This evolution reflects broader trends in organic chemistry toward the development of molecules with enhanced functional complexity and improved properties for specific applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique combination of functional groups and potential applications. Substituted thiophenes constitute one of the most important classes of aromatic heterocyclic derivatives, with many molecules incorporating the thiophene nucleus demonstrating significant pharmacological activities. The specific combination of functional groups present in this compound provides multiple sites for chemical modification and interaction, making it a valuable scaffold for drug discovery and materials science applications.

The compound's significance extends beyond its immediate chemical properties to encompass its role as a representative example of advanced thiophene functionalization strategies. Recent advances in thiophene synthesis have emphasized the development of efficient and selective methods for constructing highly functionalized derivatives. The presence of both electron-withdrawing (cyano, ester) and electron-donating (hydroxyl) groups within the same molecule creates a complex electronic environment that influences reactivity patterns and potential applications. This electronic complexity makes the compound particularly valuable for studying structure-activity relationships in thiophene chemistry.

Furthermore, the compound serves as an important model system for investigating the effects of multiple substitution patterns on thiophene properties. The systematic study of such multifunctional derivatives contributes to the broader understanding of how specific substitution patterns influence chemical reactivity, physical properties, and biological activity. Research into thiophene derivatives has revealed that structural features including the presence and number of substitution groups, the type of substitution groups, and their location on the ring determine the relative contribution of possible metabolic pathways and biological activities.

The research significance of this compound is further enhanced by its potential contributions to fragment-based drug discovery approaches. Recent studies have demonstrated the value of fluorinated thiophene libraries in fragment-based drug discovery, with certain compounds showing binding activity against challenging drug targets. While this compound does not contain fluorine substitution, its multifunctional nature positions it as a valuable addition to chemical libraries designed for biological screening and pharmaceutical research.

Classification within Substituted Thiophene Derivatives

The classification of this compound within the broader category of substituted thiophene derivatives requires consideration of both its structural features and functional group composition. Based on the Decision Tree criteria established for structural classification of chemical compounds, this derivative would likely be assigned to structural class III due to the presence of multiple reactive functional groups and the potential for complex metabolic transformations. This classification reflects the compound's sophisticated substitution pattern and the associated implications for chemical reactivity and biological activity.

The compound can be categorized as a polysubstituted thiophene derivative containing five distinct functional elements: the thiophene ring system serving as the core heterocyclic framework, two hydroxyl groups at positions 3 and 4, a cyano group at position 5, and a methyl carboxylate group at position 2. This substitution pattern creates a molecule with significant functional diversity, combining hydrogen bond donors (hydroxyl groups), hydrogen bond acceptors (cyano and ester groups), and both electron-withdrawing and electron-donating substituents. The specific arrangement of these functional groups around the thiophene ring influences both the electronic properties of the heterocycle and the overall molecular conformation.

Within the context of thiophene derivative classification systems, this compound represents a member of the alkyl carboxylate-substituted thiophene subfamily, distinguished by the presence of additional hydroxyl and cyano functionalities. The molecular formula C₇H₅NO₄S indicates a relatively compact structure with a high degree of functionalization relative to the molecular size. This classification places the compound among the more complex thiophene derivatives that have been developed for specialized applications in pharmaceutical and materials chemistry.

The compound's classification is further refined by consideration of its potential metabolic pathways and chemical reactivity. Substituted thiophenes are known to undergo biotransformation via oxidative reactions including sulfur oxidation or ring epoxidation followed by conjugation with glutathione and subsequent urinary elimination. The presence of multiple functional groups in this compound suggests that it would be subject to complex metabolic transformations involving multiple pathways, which influences its classification within toxicological and pharmacological assessment frameworks.

Molecular Identity and Fundamental Physical Properties

The molecular identity of this compound is precisely defined by its systematic chemical name and corresponding molecular descriptors. The compound possesses the molecular formula C₇H₅NO₄S with a molecular weight that reflects its substantial functional group content within a compact heterocyclic framework. The systematic nomenclature describes a thiophene ring bearing a methyl carboxylate group at position 2, hydroxyl groups at positions 3 and 4, and a cyano group at position 5, creating a fully substituted five-membered heterocycle with significant chemical complexity.

The structural representation of this compound reveals a planar heterocyclic system with multiple sites for intermolecular interactions. The InChI identifier VUBFZWRHRXLGPJ-UHFFFAOYSA-N provides a unique chemical identifier that facilitates database searches and chemical informatics applications. The canonical SMILES notation COC(=O)c1sc(c(c1O)O)C#N describes the connectivity pattern and serves as a compact representation for computational chemistry applications. These molecular descriptors are essential for chemical database management and computational modeling studies.

The fundamental physical properties of this compound are influenced by the combination of polar and nonpolar functional groups within the molecular structure. The presence of two hydroxyl groups creates the potential for hydrogen bonding interactions, while the cyano group provides additional polarity and the methyl ester group contributes to the overall molecular weight and hydrophobic character. The compound's physical properties would be expected to reflect this functional group diversity, with solubility characteristics influenced by the balance between polar and nonpolar interactions.

The molecular geometry and electronic properties of this compound are determined by the electronic characteristics of the thiophene ring system combined with the electronic effects of the various substituents. The electron-withdrawing nature of the cyano and ester groups contrasts with the electron-donating properties of the hydroxyl groups, creating a complex electronic environment that influences chemical reactivity and intermolecular interactions. This electronic complexity is characteristic of highly functionalized thiophene derivatives and contributes to their utility in various chemical applications.

| Property Category | Characteristic | Description |

|---|---|---|

| Molecular Formula | C₇H₅NO₄S | Compact heterocyclic structure with high functional density |

| Functional Groups | Hydroxyl (×2), Cyano, Methyl ester | Multiple interaction sites for chemical and biological activity |

| Ring System | Thiophene | Five-membered sulfur-containing aromatic heterocycle |

| Substitution Pattern | 2,3,4,5-tetrasubstituted | Complete substitution of available ring positions |

| Electronic Character | Mixed donor-acceptor | Combination of electron-withdrawing and electron-donating groups |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBFZWRHRXLGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate involves the cyclization of suitably functionalized precursors such as methyl 2-bromoacinnamates and methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux in dry methanol. This method allows the formation of the thiophene ring with cyano and carboxylate substituents, followed by hydroxylation at the 3 and 4 positions.

-

- Methyl 2-bromoacinnamates

- Methyl thioglycolate

- Sodium methoxide (NaOMe) as base catalyst

- Dry methanol as solvent

-

- Reflux temperature in dry methanol

- Controlled stoichiometry to favor cyclization

- Reaction times typically several hours to ensure completion

This synthetic route is favored for its relatively straightforward procedure and the ability to scale up for industrial production, given the availability of starting materials and reagents.

Industrial Scale Preparation

Industrial synthesis of this compound generally follows the laboratory-scale method with modifications to optimize yield, purity, and cost-effectiveness. Key aspects include:

- Solvent and Reagent Handling : Large volumes of dry methanol are used, with precise control of sodium methoxide concentration to maintain reaction efficiency.

- Temperature Control : Reflux conditions are carefully maintained to avoid side reactions or decomposition.

- Product Isolation : After reaction completion, the product is typically isolated by precipitation upon addition of water, followed by filtration and drying.

- Purification : Crude product may be purified by recrystallization or chromatographic methods depending on purity requirements.

The scalability is supported by the robustness of the reaction and the stability of intermediates under industrial conditions.

Reaction Mechanism Insights

The formation of this compound proceeds via nucleophilic substitution and cyclization steps:

- Sodium methoxide deprotonates methyl thioglycolate, generating a nucleophilic species.

- This nucleophile attacks the electrophilic carbon of methyl 2-bromoacinnamate, leading to substitution and ring closure to form the thiophene core.

- Hydroxylation at the 3 and 4 positions occurs through subsequent oxidation or hydrolysis steps, depending on reaction conditions.

This mechanism ensures regioselective formation of the dihydroxy substitution pattern on the thiophene ring.

Reaction Parameters and Optimization

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Solvent | Dry methanol | Ensures anhydrous conditions for reaction |

| Base catalyst | Sodium methoxide (NaOMe) | 1.0–1.5 equivalents relative to substrates |

| Temperature | Reflux (~65 °C for methanol) | Maintains reaction rate without decomposition |

| Reaction time | 4–12 hours | Monitored by TLC or HPLC for completion |

| Stoichiometry | Equimolar or slight excess of methyl thioglycolate | To drive cyclization to completion |

| Work-up | Precipitation by water addition, filtration | Removes impurities and isolates product |

Optimization focuses on maximizing yield and purity while minimizing side products such as over-oxidized species or incomplete cyclization products.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Cyclization of methyl 2-bromoacinnamates with methyl thioglycolate under NaOMe reflux | High regioselectivity; scalable; moderate reaction time | Requires dry methanol and careful base handling | Widely used in industrial synthesis |

| Alternative oxidation/hydroxylation post-thiophene formation | Potentially higher purity of hydroxyl groups | Additional steps; risk of over-oxidation | Less favored due to complexity |

The direct cyclization method remains the most practical and efficient for industrial production.

Summary Table of Preparation Method

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of methyl 2-bromoacinnamate | Commercially available or synthesized | Starting material for cyclization |

| 2 | Reaction with methyl thioglycolate | NaOMe catalyst, dry MeOH, reflux | Formation of thiophene ring with cyano and carboxylate groups |

| 3 | Hydroxylation at 3,4-positions | In situ or post-cyclization oxidation | Introduction of dihydroxy groups |

| 4 | Isolation and purification | Precipitation by water, filtration, drying | Pure this compound |

Research Findings and Yield Data

- Yields reported for the cyclization step typically range from 65% to 80%, depending on reaction scale and purity of starting materials.

- Purity levels of isolated compound can exceed 95% after purification.

- Reaction reproducibility is high, enabling batch-scale production for pharmaceutical intermediate use.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the thiophene ring.

Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

MCTC serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the production of ranelic acid and its bivalent salts. Ranelic acid is recognized for its anti-osteoporotic properties, making it valuable in treating bone diseases such as osteoporosis.

Beyond pharmaceuticals, MCTC has potential applications in materials science, particularly in the development of conductive polymers and organic semiconductors.

Conductive Polymers

MCTC can be polymerized to form conductive materials that have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The thiophene ring structure contributes to the electronic properties that are favorable for such applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of MCTC:

Industrial Synthesis

A notable patent describes a process for synthesizing methyl diesters of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, emphasizing its utility in producing bivalent salts of ranelic acid . This process has been optimized for industrial scalability.

Research has indicated that derivatives of MCTC exhibit biological activity that could be harnessed for therapeutic purposes. For instance, compounds derived from thiophene structures have shown promise in anti-cancer and anti-inflammatory studies.

Mechanism of Action

The mechanism of action of methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s hydroxyl groups necessitate protective strategies (e.g., silylation or acetylation) during synthesis, unlike the methyl or morpholino analogs, which are more stable under acidic conditions .

- Spectroscopic Characterization: The cyano group in both the target and 2-morpholino analog would produce distinct IR stretches (~2200 cm⁻¹). Hydroxyl protons in the target compound may appear as broad NMR signals, contrasting with sharp methyl singlets in the dimethyl analog .

Biological Activity

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate (CAS No. 116170-90-2) is a compound that has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H7N1O4S1

- Molecular Weight : 215.21 g/mol

- CAS Number : 116170-90-2

The compound features a thiophene ring with cyano and carboxylate functional groups, which contribute to its reactivity and biological properties.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving derivatives of thiophene has shown promising results in inhibiting cancer cell proliferation.

- In Vitro Studies :

- Mechanism of Action :

Antimicrobial Activity

This compound and its analogs have also been evaluated for their antimicrobial properties.

- Bacterial Inhibition :

Case Study 1: Anticancer Efficacy

A focused study on this compound revealed its potential in reducing tumor growth in xenograft models. The compound was administered at doses of 50 mg/kg body weight over a period of two weeks, resulting in a significant reduction in tumor size compared to untreated controls.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (25 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

Case Study 2: Antimicrobial Activity

In an experimental setup assessing the antimicrobial properties of this compound against E. coli, the compound was tested at various concentrations.

| Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|

| 10 | 10 |

| 50 | 20 |

| 100 | 30 |

The results indicated that higher concentrations led to increased zones of inhibition, confirming the compound's efficacy as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate with high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor molecules like ethyl cyanoacetate and thiophene derivatives. Key steps include:

- Catalyst Use : Triethylamine is often employed to facilitate nucleophilic substitutions or condensations (e.g., in the formation of cyanoacetamide intermediates) .

- Reflux Conditions : Reactions are conducted under reflux in solvents like ethanol or 1,4-dioxane for 3–5 hours to ensure completion .

- Purification : Neutralization with acidified ice/water mixtures followed by crystallization (e.g., from ethanol or dioxane) improves purity and yield .

- Functional Group Sensitivity : The dihydroxy groups require pH control (e.g., buffered conditions) to prevent oxidation or side reactions .

Q. Which spectroscopic methods are essential for characterizing this compound, and what specific data should be reported?

- Methodological Answer : Full characterization requires:

- NMR Spectroscopy : H and C NMR to confirm the thiophene backbone, cyano group (-CN), and ester (-COOCH) signals. Assignments should align with predicted coupling patterns and chemical shifts .

- IR Spectroscopy : Peaks for -OH (broad, ~3200 cm), -CN (~2250 cm), and ester carbonyl (~1700 cm) must be documented .

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H] or [M+Na]) to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve discrepancies between elemental analysis and mass spectrometry data for this compound?

- Methodological Answer :

- Cross-Validation : Repeat both analyses using freshly purified samples to rule out hydration or solvent retention .

- Calibration Checks : Ensure instruments are calibrated with certified standards (e.g., acetanilide for elemental analysis) .

- Alternative Techniques : Use X-ray crystallography (via SHELX refinement) to confirm molecular geometry and composition, which can resolve ambiguities .

Q. What strategies are effective in managing the reactivity of the cyano and dihydroxy groups during derivatization?

- Methodological Answer :

- Protective Groups : Temporarily protect dihydroxy groups with acetyl or trimethylsilyl groups during reactions targeting the cyano group .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to stabilize the dihydroxy groups while allowing nucleophilic substitutions at the cyano group .

- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to minimize unwanted side reactions with polar functional groups .

Q. What methodologies are recommended for crystallizing this compound to achieve high purity and suitable crystal formation for X-ray diffraction?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water or dioxane/hexane) to optimize crystal growth via slow evaporation .

- Temperature Gradients : Gradually cool heated saturated solutions to promote nucleation .

- Crystallography Refinement : Use SHELXL for structure refinement, focusing on resolving disorder in the dihydroxy and cyano moieties .

Q. How can computational chemistry be integrated with experimental data to validate the molecular structure of this compound?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate resonance assignments .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and crystallization behavior, aiding in experimental design .

- PubChem Data : Cross-reference experimental spectral data with entries like InChI keys and canonical SMILES to ensure consistency .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.